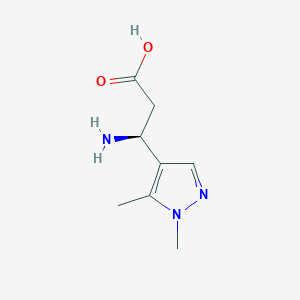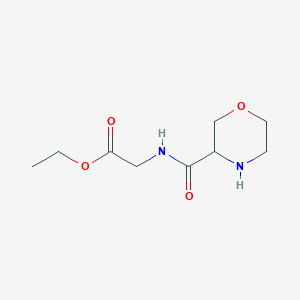![molecular formula C9H8N2O3 B13259868 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13259868.png)
5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group and an amino group linked to a prop-2-yn-1-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid group is activated, often using reagents like thionyl chloride, to form an acyl chloride intermediate.
Amination: The acyl chloride intermediate is then reacted with prop-2-yn-1-amine to introduce the prop-2-yn-1-yloxyamino group.
Final Product: The resulting compound is purified, typically through recrystallization or chromatography, to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyridine ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the prop-2-yn-1-yloxyamino group.
5-Aminopyridine-2-carboxylic acid: Lacks the prop-2-yn-1-yloxy group.
5-[(Prop-2-yn-1-yloxy)amino]benzoic acid: Features a benzene ring instead of a pyridine ring.
Uniqueness
5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yloxyamino group and the pyridine ring, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-(prop-2-ynoxyamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-2-5-14-11-7-3-4-8(9(12)13)10-6-7/h1,3-4,6,11H,5H2,(H,12,13) |
InChI Key |
ROMHASFMEQANIS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13259798.png)
![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B13259814.png)
amine](/img/structure/B13259829.png)

amine](/img/structure/B13259835.png)
![4-[(Phenylmethyl)sulfonyl]-piperidine](/img/structure/B13259836.png)


amine](/img/structure/B13259846.png)
![Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B13259852.png)
